4-Glycidyloxycarbazole

Description

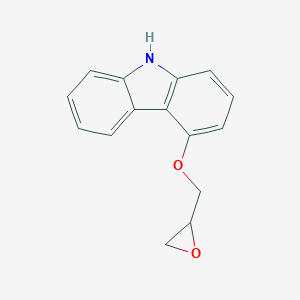

Structure

3D Structure

Properties

IUPAC Name |

4-(oxiran-2-ylmethoxy)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWKIGRDISDRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306928 | |

| Record name | 4-(2,3-Epoxypropoxy)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51997-51-4 | |

| Record name | 4-(2,3-Epoxypropoxy)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51997-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxiranylmethoxy-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,3-Epoxypropoxy)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Oxiran-2-ylmethoxy)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OXIRANYLMETHOXY-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4N43V2E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Glycidyloxycarbazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Glycidyloxycarbazole, also known as 4-(2,3-Epoxypropoxy)carbazole, is a heterocyclic organic compound with the molecular formula C₁₅H₁₃NO₂.[1] Primarily recognized as a crucial intermediate in the synthesis of Carvedilol (B1668590), a third-generation non-selective beta-blocker, this compound's properties and synthesis are of significant interest in pharmaceutical chemistry. This technical guide provides an in-depth overview of the chemical, physical, and known biological properties of this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative data presented in structured tables, and visualizations of key chemical processes to support researchers and professionals in drug development. While its primary role is a synthetic precursor, this guide also touches upon the potential biological activities inferred from related carbazole (B46965) derivatives.

Chemical and Physical Properties

This compound is a solid, appearing as a white to yellow or orange powder or crystal.[2][3][4][5] Its core structure consists of a carbazole ring system ether-linked to a glycidyl (B131873) group. This bifunctional nature, possessing both a reactive epoxide ring and a carbazole moiety, dictates its chemical reactivity and utility as a synthetic building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51997-51-4 | [1][2][6] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1][2][6] |

| Molar Mass | 239.27 g/mol | [1][2] |

| Appearance | White to Yellow to Orange powder/crystal | [2][3][4][5] |

| Melting Point | 130-132 °C | [1] |

| Boiling Point (Predicted) | 464.9 ± 15.0 °C | [1] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [1] |

| Flash Point | 166.4 °C | [1] |

| Solubility | Soluble in Tetrahydrofuran (THF) | [2][4][5] |

| Purity (Typical) | >98.0% (HPLC) | [2][3][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Interpretation |

| ¹H NMR | Data not explicitly found in searches, but would expect characteristic signals for the carbazole aromatic protons, the glycidyl ether methylene (B1212753) and methine protons, and the NH proton of the carbazole. |

| ¹³C NMR | Data not explicitly found in searches, but would show signals corresponding to the 15 carbon atoms, with distinct peaks for the aromatic carbons of the carbazole ring and the aliphatic carbons of the glycidyl group. |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 239. Fragmentation would likely involve the loss of the glycidyl group or parts of it. |

| Infrared (IR) Spectroscopy | Characteristic peaks would include N-H stretching for the carbazole amine, C-O-C stretching for the ether linkage, and C-H stretching for aromatic and aliphatic groups. The epoxide ring would also show characteristic vibrations. |

Synthesis of this compound

This compound is synthesized from 4-hydroxycarbazole (B19958) and epichlorohydrin (B41342). This reaction is a key step in the overall synthesis of Carvedilol.

Experimental Protocol: Synthesis of this compound

This protocol is based on methodologies described in the literature for the synthesis of Carvedilol intermediates.

Materials:

-

4-Hydroxycarbazole

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

To this stirred solution, add 4-hydroxycarbazole over a period of 10-15 minutes.

-

Cool the reaction mixture to 10-15 °C.

-

Add DMSO dropwise to the reaction mixture over approximately 45 minutes.

-

After stirring for 15 minutes, add epichlorohydrin over a period of 1 hour, maintaining the temperature between 10-15 °C.

-

Slowly raise the temperature of the reaction mixture to 45 °C and maintain stirring for 6 hours.

-

Upon completion of the reaction (monitored by a suitable technique like TLC or HPLC), dilute the product with water.

-

Filter the resulting precipitate and wash it thoroughly with water to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Caption: Synthesis of this compound.

Role in Carvedilol Synthesis and as an Impurity

This compound is a pivotal intermediate in the manufacturing of Carvedilol. The subsequent step in the synthesis involves the ring-opening of the epoxide in this compound by 2-(2-methoxyphenoxy)ethylamine.

As a reactive intermediate, unreacted this compound can persist as an impurity in the final Carvedilol active pharmaceutical ingredient (API). It is often designated as "Carvedilol Related Compound D" or "Impurity I" in pharmacopeial monographs and analytical literature. Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.

Caption: Role of this compound in Carvedilol Synthesis.

Analytical Methodologies

The quantification of this compound as an impurity in Carvedilol is typically performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of this compound Impurity

This is a generalized protocol based on published methods for Carvedilol impurity profiling. Specific parameters may need optimization.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Carvedilol and this compound have significant absorbance (e.g., 240 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Sample Preparation:

-

Accurately weigh a known amount of the Carvedilol sample.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Filter the solution through a 0.45 µm filter before injection.

Standard Preparation:

-

Prepare a stock solution of a this compound reference standard in the diluent.

-

Prepare a series of working standards by diluting the stock solution to known concentrations.

Procedure:

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Biological and Pharmacological Properties

There is a significant lack of direct studies on the pharmacological and toxicological properties of this compound. Its primary characterization in the literature is as a chemical intermediate and a process-related impurity in Carvedilol synthesis.

However, the carbazole scaffold is a well-known privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.

-

Potential for Biological Activity: Given its carbazole core, it is plausible that this compound could exhibit some form of biological activity. The presence of the reactive epoxide group also suggests a potential for covalent interaction with biological macromolecules, which could lead to toxicity.

-

Genotoxicity: Some carbazole derivatives have been investigated for their genotoxic potential. Studies on structurally related carbazole compounds have shown that minor structural modifications can significantly impact their genotoxic and epigenetic properties. However, no specific genotoxicity data for this compound was found.

-

Cytotoxicity: Similarly, the cytotoxicity of various carbazole derivatives has been evaluated against different cell lines. The cytotoxic potential of this compound itself has not been specifically reported in the reviewed literature.

Due to the absence of direct data, the pharmacological and toxicological profile of this compound remains largely uncharacterized. As a known impurity in a widely used pharmaceutical, further investigation into its potential biological effects would be of value.

Safety and Handling

Based on available safety data sheets, this compound is classified as a substance that can cause skin and serious eye irritation.[2][4][5]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

-

Conclusion

This compound is a compound of significant industrial importance due to its indispensable role as a key intermediate in the synthesis of Carvedilol. Its chemical properties, particularly the presence of the reactive epoxide ring, are central to its synthetic utility. While a considerable amount of information exists regarding its synthesis and its detection as a pharmaceutical impurity, there is a notable gap in the literature concerning its specific pharmacological and toxicological profile. The biological activities of the broader class of carbazole derivatives suggest that this compound may not be biologically inert, warranting further investigation, especially given its status as a known impurity in a commercial drug product. This technical guide consolidates the available information to serve as a valuable resource for professionals engaged in the synthesis, analysis, and quality control of Carvedilol and related compounds.

References

Synthesis of 4-Glycidyloxycarbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Glycidyloxycarbazole, a key intermediate in the production of various pharmaceuticals, most notably the antihypertensive drug Carvedilol. This document details the chemical reaction, experimental protocols, and relevant data to support research and development in this area.

Introduction

This compound, also known as 4-(2,3-epoxypropoxy)carbazole, is a crucial building block in organic synthesis. Its carbazole (B46965) moiety and reactive epoxy group make it a versatile precursor for the development of new chemical entities with potential therapeutic applications. The primary route to its synthesis involves the O-alkylation of 4-hydroxycarbazole (B19958) with epichlorohydrin (B41342). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the hydroxyl group on the epoxide precursor. The efficiency and purity of this synthesis are of paramount importance, particularly in the pharmaceutical industry where high-quality intermediates are essential for the manufacturing of active pharmaceutical ingredients (APIs). This guide will provide a detailed protocol for this synthesis, along with relevant characterization data.

Reaction Scheme

The synthesis of this compound from 4-hydroxycarbazole proceeds via a nucleophilic substitution reaction. The phenoxide ion, generated from 4-hydroxycarbazole in the presence of a base, acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride leaving group.

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound as described in the detailed experimental protocol.

| Reactant/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |

| 4-Hydroxycarbazole | C₁₂H₉NO | 183.21 | 0.545 | 100 | - | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | 0.575 | 23.0 | - | Base |

| Water | H₂O | 18.02 | - | - | 300 | Solvent |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | - | 150 | Co-solvent |

| Epichlorohydrin | C₃H₅ClO | 92.52 | 0.817 | 75.6 | - | Alkylating Agent |

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 4-(2,3-epoxypropoxy)carbazole, a key step in the manufacturing of Carvedilol.

Materials:

-

4-Hydroxycarbazole

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Dimethyl Sulfoxide (DMSO)

-

Epichlorohydrin

-

Methanol (B129727) (for recrystallization)

Equipment:

-

Reaction vessel with stirring mechanism and temperature control

-

Dropping funnel

-

Filtration apparatus (e.g., Buchner funnel)

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 300 mL of water, add 23.0 g (0.575 mol) of sodium hydroxide.

-

To this solution, add 100 g (0.545 mol) of 4-hydroxycarbazole over a period of 10-15 minutes.

-

Cool the reaction mixture to 10-15°C.

-

Add 150 mL of DMSO dropwise over 45 minutes, maintaining the temperature at 10-15°C.

-

After stirring for an additional 15 minutes, add 75.6 g (0.817 mol) of epichlorohydrin over a period of 1 hour, ensuring the temperature remains between 10-15°C.

-

Slowly raise the temperature of the reaction mixture to 45°C and maintain it under stirring for 6 hours.

-

Upon completion of the reaction, dilute the mixture with 400 mL of water.

-

Filter the resulting precipitate and wash the solid thoroughly with water.

-

The crude product can be purified by recrystallization from methanol to yield pure this compound as an off-white crystalline powder.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2,3-Epoxypropoxy)carbazole (CAS 51997-51-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2,3-Epoxypropoxy)carbazole (CAS 51997-51-4). This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in materials science, organic synthesis, and pharmaceutical development.

Core Chemical Properties

4-(2,3-Epoxypropoxy)carbazole is a versatile organic compound that features a carbazole (B46965) scaffold linked to a reactive epoxypropoxy group.[1] This unique structure imparts a combination of desirable photochemical and electronic properties from the carbazole moiety, along with the high reactivity of the epoxide ring, making it a valuable intermediate in various chemical transformations.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of 4-(2,3-Epoxypropoxy)carbazole is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO₂ | [3][4][5][6] |

| Molecular Weight | 239.27 g/mol | [3][4][5][6] |

| Appearance | White to off-white or pale brown crystalline powder | [4][7] |

| Melting Point | 123 - 137 °C | [3][4] |

| Boiling Point | 464.9 °C (Predicted) | [3] |

| Flash Point | 166.3 °C | [3] |

| Density | 1.327 g/cm³ (Predicted) | [1] |

| pKa | 16.59 (Predicted) | [1] |

| XLogP3 | 3.5 | [2] |

| Refractive Index | 1.729 (Predicted) | [1] |

| Solubility | Generally soluble in organic solvents. | [1] |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of 4-(2,3-Epoxypropoxy)carbazole is the reaction of 4-hydroxycarbazole (B19958) with epichlorohydrin (B41342) in the presence of a base.[8][9] This nucleophilic substitution reaction is followed by an intramolecular cyclization to form the desired epoxypropoxy group.[8]

Experimental Protocol: Synthesis of 4-(2,3-Epoxypropoxy)carbazole

Materials:

-

4-hydroxycarbazole

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Isopropyl alcohol

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, as solvent)

Procedure:

-

To a stirred solution of sodium hydroxide (0.57 moles) in water (300 mL), add 4-hydroxycarbazole (0.545 moles).

-

Stir the mixture for 10-15 minutes.

-

Slowly add DMSO (150 mL) to the mixture and continue stirring for an additional 30-45 minutes.

-

Slowly add epichlorohydrin (0.82 moles) to the reaction mixture while maintaining the temperature at 25-30°C.

-

Slowly raise the temperature to 45°C and maintain the reaction for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to 25-30°C.

-

Slowly add water (400 mL) and stir for 30 minutes to precipitate the product.

-

Filter the precipitate and wash the cake with water (100 mL) to obtain the wet 4-(2,3-Epoxypropoxy)carbazole.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Note: Reaction conditions such as temperature and time can be optimized. For instance, increasing the temperature to 50-55°C can reduce the reaction time to 4-6 hours.[8]

Chemical Reactivity and Potential Applications

The chemical reactivity of 4-(2,3-Epoxypropoxy)carbazole is dominated by the strained oxirane ring of the epoxy group, which is susceptible to nucleophilic attack.[2] This reactivity allows for a variety of chemical modifications, making it a valuable building block in organic synthesis and polymer chemistry.[1]

Key applications include:

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of Carvedilol, a nonselective β-adrenergic blocker used in the treatment of hypertension and congestive heart failure.[10]

-

Materials Science: The compound is utilized in the development of advanced materials, including high-performance polymers, coatings, and adhesives, where the epoxy functionality contributes to improved thermal stability, mechanical properties, and adhesion.[4][6]

-

Organic Electronics: Due to the electronic properties of the carbazole moiety, this compound and its derivatives are investigated for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.[4]

Biological Context and Signaling Pathways

While 4-(2,3-Epoxypropoxy)carbazole is primarily known as a synthetic intermediate for Carvedilol, some research suggests potential biological activities for carbazole derivatives.

There is a mention of 4-(2,3-Epoxypropoxy)carbazole binding to the benzodiazepine (B76468) receptor and potentially blocking neurotransmitter release.[3] However, detailed studies on the specific signaling pathways involved are not extensively available in the public domain.

The reactivity of the epoxy group suggests a potential for covalent interaction with biological macromolecules. The epoxide ring can be attacked by nucleophilic groups in proteins (e.g., amine groups in lysine, thiol groups in cysteine) and nucleic acids, leading to covalent modification.[2] This mechanism is proposed to be the basis for the antimicrobial activity of some carbazole derivatives.[8]

Visualizations

Synthetic Pathway of 4-(2,3-Epoxypropoxy)carbazole

The following diagram illustrates the synthetic workflow for 4-(2,3-Epoxypropoxy)carbazole from 4-hydroxycarbazole and epichlorohydrin.

Caption: Synthetic workflow for 4-(2,3-Epoxypropoxy)carbazole.

Potential Biological Interaction Mechanism

This diagram illustrates the general mechanism by which the epoxy group of 4-(2,3-Epoxypropoxy)carbazole can react with nucleophilic biomolecules.

Caption: General mechanism of epoxide reaction with biomolecules.

References

- 1. 4-(2,3-Epoxypropoxy)carbazole [chembk.com]

- 2. (S)-(+)-4-(2,3-Epoxypropoxy)carbazole | C15H13NO2 | CID 10879208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2,3-Epoxypropoxy)carbazole | 51997-51-4 | FE22767 [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(2,3-Epoxypropoxy)carbazole | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. 4-(2 Manufacturers, Exporters and Suppliers from Guntur India [kevyslabs.com]

- 8. 4-(2,3-Epoxypropoxy)carbazole|RUO|51997-51-4 [benchchem.com]

- 9. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]

- 10. 4-(2,3-epoxypropoxy)-carbazole - Punagri [punagri.com]

An In-depth Technical Guide to the Potential Applications of Carbazole-Based Epoxy Monomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole-based epoxy monomers are a class of highly versatile compounds that have garnered significant interest across various scientific and industrial sectors. Their unique molecular structure, characterized by a fused aromatic system containing a nitrogen atom, imparts a range of desirable properties including excellent thermal stability, high charge carrier mobility, and significant photoluminescence. These attributes make them prime candidates for advanced applications in optoelectronics, high-performance coatings, and, increasingly, in the biomedical field. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of carbazole-based epoxy monomers, with a particular focus on their utility in materials science and drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes and pathways are presented to facilitate further research and development in this exciting area.

Introduction

The carbazole (B46965) moiety, a tricyclic aromatic heterocycle, is a privileged scaffold in both materials science and medicinal chemistry. When incorporated into an epoxy monomer, the resulting polymer combines the high performance of epoxy resins with the unique optoelectronic and biological properties of the carbazole unit. This synergy opens up a wide array of potential applications, from next-generation electronics to novel therapeutic agents. This guide will delve into the core aspects of carbazole-based epoxy monomers, providing the necessary technical details for researchers and professionals to explore their potential.

Synthesis of Carbazole-Based Epoxy Monomers

The synthesis of carbazole-based epoxy monomers typically involves the reaction of carbazole or its derivatives with an epoxide-containing reagent. A common and well-documented example is the synthesis of 9-(2,3-epoxypropyl)carbazole (EPK).

Experimental Protocol: Synthesis of 9-(2,3-epoxypropyl)carbazole (EPK)

This protocol describes the synthesis of EPK via the reaction of carbazole with epichlorohydrin (B41342) in the presence of a base.[1][2]

Materials:

-

Carbazole

-

Potassium hydroxide (B78521) (KOH)

-

N,N-dimethylformamide (DMF)

-

Epichlorohydrin

-

Ethyl acetate (B1210297)

-

Hexane

-

Deionized water

Equipment:

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a 500 mL round-bottom flask, dissolve 75.0 mmol (4.21 g) of KOH in 200 mL of N,N-dimethylformamide.

-

To this solution, add 30 mmol (5.02 g) of carbazole.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Cool the reaction mixture to 4 °C using an ice bath.

-

Add 60.0 mmol (4.70 mL) of epichlorohydrin dropwise to the reaction mixture using a dropping funnel, maintaining the temperature at 4 °C.

-

After the addition is complete, allow the reaction mixture to warm to 20 °C and stir overnight.

-

Pour 150 mL of water into the reaction mixture to precipitate the product.

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with three 15 mL portions of water.

-

Recrystallize the crude product from a 1:2 mixture of ethyl acetate and hexane.

-

Dry the purified product under vacuum to yield white crystals of 9-(2,3-epoxypropyl)carbazole.

Characterization:

-

Yield: 65%

-

Melting Point: 107.3 °C

-

¹H NMR (400 MHz, CDCl₃) δ: 7.47-6.61 (8H, aromatic CH), 4.04 (1H, d, CH₂N), 3.67 (1H, d, CH₂N), 2.71 (1H, m, CH₂O), 2.17 (1H, t, CH), 1.93 (1H, m, CH₂O) ppm.

-

¹³C NMR (100.62 MHz, CDCl₃) δ: 138.84, 124.30, 121.01, 118.64, 117.0, 107.15, 49.00, 43.58, 42.87 ppm.

Properties of Carbazole-Based Epoxy Polymers

The incorporation of carbazole moieties into epoxy resins significantly influences their mechanical, thermal, and photophysical properties.

Mechanical Properties

The addition of carbazole-based epoxy monomers can enhance the mechanical strength of the resulting polymer matrix. The rigid carbazole structure can increase the hardness and, in some cases, the compressive and flexural strength of the cured resin.[3]

| Property | Pure Epoxy Resin | 5 wt.% TEPK* in Epoxy | 10 wt.% EPK** in Epoxy | 15 wt.% TEPK* in Epoxy |

| Tensile Strength (MPa) | 67.50[4] | 69.65[4] | - | 48.35[4] |

| Compression Strength (MPa) | 71.70[4] | 74.70[4] | 81.7[3] | 76.90[4] |

| Flexural Strength (MPa) | 90.60[4] | 96.50[4] | 120.5[3] | 79.60[4] |

| Hardness (Shore D) | - | 85 | - | - |

*TEPK: 5-(9-carbazolyl)methyl-1,3-oxothiolane-2-thione **EPK: 9-(2,3-epoxypropyl)carbazole

Thermal Properties

Carbazole-based polymers generally exhibit high thermal stability due to the aromatic nature of the carbazole unit. The glass transition temperature (Tg) and decomposition temperature are key parameters in determining their suitability for high-temperature applications.

| Material | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (°C) |

| Cured Ruetapox 0162 Epoxy | 72[5] | ~350 |

| Epoxy + 5 wt.% EPK | 59.1[5] | ~334 |

| Epoxy + 10 wt.% EPK | 58.2[5] | ~340 |

| Epoxy + 15 wt.% EPK | 58.7[5] | ~334 |

| Epoxy + 5 wt.% TEPK | 78.5 | ~320 |

| Epoxy + 10 wt.% TEPK | 73.1 | ~315 |

| Epoxy + 15 wt.% TEPK | 69.4 | ~310 |

Photophysical Properties

A key feature of carbazole-based materials is their strong photoluminescence, typically in the blue region of the spectrum. This property is central to their application in optoelectronic devices. The photoluminescence quantum yield (PLQY) is a critical measure of their light-emitting efficiency.

| Material | Excitation λ (nm) | Emission λ (nm) | PL Quantum Yield (%) |

| Epoxy + 5 wt.% EPK | 286 | 352, 368[3] | - |

| Epoxy + 5 wt.% TEPK | 264 | 348, 365[4][6] | - |

| Carbazole-based TADF Emitter | - | - | 56.7[7] |

| Fluorescent Thiol-Epoxy Thermosets with Carbazole | - | 370-374 | 17-32[8][9][10] |

Applications in Optoelectronics

The excellent photophysical properties and charge-transporting capabilities of carbazole-based materials make them highly suitable for use in organic light-emitting diodes (OLEDs). They can function as host materials, emitters, or hole-transporting layers.

Experimental Workflow: Solution-Processed OLED Fabrication

This workflow outlines the key steps for fabricating a solution-processed OLED using a carbazole-based emissive material.[11][12][13][14]

Caption: Workflow for fabricating a solution-processed OLED.

Applications in Drug Development

Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways within cells.

Signaling Pathways Targeted by Carbazole Derivatives

Several important signaling pathways have been identified as targets for carbazole-based compounds, making them promising candidates for the development of new therapeutic agents.[15][16][17][18]

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Some carbazole derivatives have been shown to inhibit this pathway.[15][19]

Caption: Inhibition of the JAK/STAT pathway by carbazole derivatives.

The Ras-MAPK pathway is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain carbazole compounds have been found to interfere with this pathway.[17][18]

Caption: Interference of carbazole derivatives with the Ras-MAPK pathway.

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a role in inflammation and apoptosis. Carbazole derivatives have been shown to modulate this pathway, suggesting their potential as anti-inflammatory agents.[16]

Caption: Modulation of the p38 MAPK pathway by carbazole derivatives.

The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in cancer and diabetes. Certain carbazole derivatives can influence this pathway, highlighting their therapeutic potential.[16][17]

Caption: Influence of carbazole derivatives on the AKT signaling pathway.

Conclusion

Carbazole-based epoxy monomers represent a promising class of materials with a broad spectrum of potential applications. Their unique combination of robust mechanical and thermal properties with tunable photophysical and biological activities makes them highly attractive for both materials science and drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals seeking to innovate in these fields. Further exploration of novel carbazole-based epoxy structures and their composites is expected to lead to significant advancements in high-performance electronics, advanced coatings, and targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot | MDPI [mdpi.com]

- 3. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]

- 13. ossila.com [ossila.com]

- 14. The fabrication of color-tunable organic light-emitting diode displays via solution processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

understanding the epoxy group reactivity in polymerization

An In-depth Technical Guide to the Reactivity of the Epoxy Group in Polymerization

Introduction: The Chemistry of the Oxirane Ring

The epoxy group, or oxirane, is a three-membered cyclic ether. This structure is characterized by significant ring strain due to bond angles deviating substantially from the ideal tetrahedral angle of 109.5°. This inherent strain, combined with the polarized carbon-oxygen bonds, makes the epoxy ring highly susceptible to nucleophilic and electrophilic attack, driving the ring-opening reactions that are fundamental to epoxy polymerization.[1][2] Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, resulting in a longer polymer chain.[3] This process is the cornerstone for producing a vast array of polyethers and is critical in the formulation of epoxy resins, which are indispensable materials in adhesives, coatings, and advanced composites.[1][4]

Mechanisms of Epoxy Ring-Opening Polymerization

The polymerization of epoxides can proceed through two primary mechanisms: anionic and cationic ring-opening polymerization. The choice of mechanism is dictated by the type of initiator used.[5]

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is initiated by nucleophilic reagents, such as alkali metal hydroxides, alkoxides, or organometallic compounds.[3][5][6] The process involves the nucleophilic attack on one of the carbon atoms of the epoxy ring, leading to the cleavage of a C-O bond.

-

Initiation: A strong nucleophile (Nu⁻) attacks one of the less sterically hindered carbon atoms of the epoxide ring in a classic SN2 reaction. This opens the ring and forms an alkoxide anion.[7]

-

Propagation: The newly formed alkoxide anion is itself a potent nucleophile and subsequently attacks another epoxide monomer. This process repeats, extending the polymer chain.

-

Termination: In ideal living polymerizations, termination is absent. The reaction proceeds until all monomer is consumed, and the active anionic centers can be deliberately terminated by adding a proton source (e.g., water, alcohol).

The AROP of epoxides is a fundamental process in the industrial production of polyethylene (B3416737) oxide and polypropylene (B1209903) oxide.[8]

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

The Genesis of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the Discovery and History of 4-Glycidyloxycarbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Glycidyloxycarbazole, a pivotal chemical intermediate, holds a significant place in the landscape of modern pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, and synthesis. Primarily recognized for its crucial role in the production of the beta-blocker Carvedilol, the history of this compound is intrinsically linked to the advancements in cardiovascular medicine. This document details the seminal patents that first disclosed its synthesis, outlines the evolution of its manufacturing processes, and presents detailed experimental protocols for its preparation. Quantitative data from various synthetic routes are summarized, and key chemical transformations are visualized through detailed diagrams to offer a thorough resource for researchers and professionals in drug development.

Introduction

This compound, chemically known as 4-(2,3-Epoxypropoxy)carbazole, is a heterocyclic compound featuring a carbazole (B46965) nucleus bonded to a glycidyl (B131873) ether side chain. Its significance in the pharmaceutical industry stems almost exclusively from its function as a key starting material in the synthesis of Carvedilol. Carvedilol is a non-selective beta/alpha-1 blocker widely used in the treatment of hypertension and congestive heart failure.[1] The discovery and development of a stable and efficient synthesis for this compound were therefore critical milestones in making Carvedilol a commercially viable therapeutic agent. This guide traces the historical path from the initial laboratory synthesis to the refined industrial processes used today.

Discovery and Historical Context

The discovery of this compound is not an isolated event but rather a direct consequence of the intensive research and development efforts in the field of cardiovascular pharmaceuticals in the latter half of the 20th century. The quest for novel beta-blockers with improved efficacy and safety profiles led researchers at Boehringer Mannheim GmbH, a German pharmaceutical company, to explore a range of carbazole derivatives.

The first documented synthesis of this compound is implicitly linked to the invention of Carvedilol. The seminal patent for Carvedilol, US Patent 4,503,067 , was filed on March 16, 1979, with a priority date tracing back to a German patent application from April 13, 1978.[2] This patent, awarded to a team of scientists at Boehringer Mannheim including Fritz Wiedemann, Wolfgang Kampe, Max Thiel, Karl Dietmann, Egon Roesch, and Gisbert Sponer, describes the synthesis of a series of carbazolyl-(4)-oxypropanolamine compounds, including Carvedilol. The synthesis of these compounds necessitates the use of this compound as a key intermediate.

The strategic importance of this compound lies in its bifunctional nature. The carbazole moiety provides the core structure necessary for binding to adrenergic receptors, while the reactive epoxide ring of the glycidyl group allows for the straightforward introduction of the amino-alcohol side chain that is characteristic of most beta-blockers.

Synthetic Pathways

The synthesis of this compound has evolved from early laboratory-scale preparations to more optimized and scalable industrial processes. The core of the synthesis, however, has remained consistent: the etherification of 4-hydroxycarbazole (B19958) with an epoxide-containing reagent.

Synthesis of the Precursor: 4-Hydroxycarbazole

The availability of high-purity 4-hydroxycarbazole is a prerequisite for the efficient synthesis of this compound. Historically, a common method for preparing 4-hydroxycarbazole has been through the Fischer indole (B1671886) synthesis, followed by dehydrogenation.

A typical historical synthesis route involves the reaction of phenylhydrazine (B124118) with cyclohexanone (B45756) to form a phenylhydrazone. This intermediate is then cyclized under acidic conditions to yield 1,2,3,4-tetrahydrocarbazole. Subsequent dehydrogenation, often using a catalyst like palladium on carbon or through other chemical means, yields carbazole. However, to obtain 4-hydroxycarbazole, a more targeted approach is needed. One established method involves the dehydrogenation of 1,2,3,4-tetrahydro-4-oxocarbazole.[3]

References

4-Glycidyloxycarbazole: A Versatile Building Block for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Glycidyloxycarbazole, a carbazole (B46965) derivative functionalized with a reactive epoxy group, is emerging as a valuable monomer for the synthesis of novel polymers with promising applications in materials science and drug development. The inherent properties of the carbazole moiety, such as its high hole mobility and thermal stability, combined with the versatility of the glycidyl (B131873) ether group for polymerization, make it an attractive building block for creating functional polymers with tailored characteristics. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent polymerization via both anionic and cationic ring-opening mechanisms. Detailed, plausible experimental protocols are presented, along with a summary of the expected material properties to facilitate further research and development in this area.

Introduction

Carbazole-based polymers have garnered significant attention due to their unique optoelectronic and biological properties.[1] The carbazole heterocycle, with its rigid and electron-rich nature, imparts desirable characteristics such as high thermal stability, excellent hole-transporting capabilities, and potential bioactivity.[2][3] These features have led to their investigation for use in a variety of applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, sensors, and as potential therapeutic agents.[1][2]

The introduction of a glycidyl ether moiety at the 4-position of the carbazole ring creates a versatile monomer, this compound, which can undergo ring-opening polymerization to yield polyethers with pendant carbazole groups. This approach allows for the synthesis of polymers with a flexible polyether backbone while retaining the advantageous properties of the carbazole side chains. The resulting polymers, poly(this compound), are expected to exhibit a unique combination of properties, making them attractive for applications ranging from advanced materials to drug delivery systems.

This guide details the synthesis of the this compound monomer and outlines procedures for its polymerization.

Synthesis of this compound Monomer

The synthesis of this compound, also known by its IUPAC name 4-(oxiran-2-ylmethoxy)-9H-carbazole, is typically achieved through the Williamson ether synthesis. This involves the reaction of 4-hydroxycarbazole (B19958) with epichlorohydrin (B41342) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydroxycarbazole

-

Epichlorohydrin

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (B1210297)

-

Hexane

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxycarbazole in DMF.

-

Add powdered potassium hydroxide to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add an excess of epichlorohydrin dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound as a white to off-white solid.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO₂ | [4] |

| Molecular Weight | 239.27 g/mol | [4] |

| Melting Point | 130-132 °C | |

| Appearance | White to yellow to orange powder/crystal | [4] |

Expected Spectroscopic Data:

-

¹H NMR: Peaks corresponding to the aromatic protons of the carbazole ring, the N-H proton, and the protons of the glycidyl group.

-

¹³C NMR: Resonances for the carbons of the carbazole ring and the glycidyl ether moiety.

-

FT-IR (cm⁻¹): Characteristic absorption bands for the N-H stretching, C-H aromatic stretching, C-O-C ether stretching, and the epoxide ring vibrations.

Polymerization of this compound

This compound can be polymerized via ring-opening polymerization of the epoxy group. Both cationic and anionic initiators can be employed to yield poly(this compound). The choice of polymerization method will influence the structure and properties of the resulting polymer.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of epoxides is typically initiated by strong protic acids or Lewis acids.[5] This method can lead to well-defined polymers.

Workflow for Cationic Ring-Opening Polymerization

Caption: Workflow for the cationic ring-opening polymerization of this compound.

Experimental Protocol: Cationic Polymerization

Materials:

-

This compound

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve this compound in anhydrous DCM in a Schlenk flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of BF₃·OEt₂ to the solution via syringe.

-

Stir the reaction mixture at 0 °C for a specified time (e.g., 24 hours).

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum at a moderate temperature.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of epoxides is typically initiated by strong bases such as alkali metal hydroxides or alkoxides.[6] This method can also produce high molecular weight polymers.

Logical Relationship for Anionic Ring-Opening Polymerization

Caption: Logical steps in the anionic ring-opening polymerization of this compound.

Experimental Protocol: Anionic Polymerization

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Anhydrous toluene (B28343)

-

Methanol

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

-

Add this compound and anhydrous toluene to a Schlenk flask.

-

Add a catalytic amount of powdered KOH to the mixture.

-

Heat the reaction mixture to 90-100 °C and stir for the desired reaction time (e.g., 12-24 hours).

-

Cool the reaction mixture to room temperature and neutralize with dilute HCl.

-

Precipitate the polymer by pouring the solution into a large volume of methanol.

-

Filter the polymer, wash it with methanol to remove unreacted monomer and initiator residues, and dry it under vacuum.

Characterization and Properties of Poly(this compound)

The resulting poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.

Expected Characterization Data

| Technique | Expected Observations |

| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| ¹H NMR & ¹³C NMR | Broadened peaks corresponding to the polymer backbone and the carbazole side chains. |

| FT-IR | Disappearance of the epoxide ring vibration bands and the appearance of a broad O-H stretching band (from the terminal hydroxyl group). |

| DSC | Determination of the glass transition temperature (Tg). |

| TGA | Evaluation of the thermal stability of the polymer. |

Potential Properties and Applications

Based on the structure, poly(this compound) is anticipated to possess a combination of properties that make it suitable for various applications:

-

High Thermal Stability: The presence of the carbazole moiety is expected to impart good thermal resistance.[1]

-

Hole-Transporting Properties: The pendant carbazole groups are well-known for their ability to transport positive charge carriers, making the polymer a candidate for use in organic electronic devices.[1]

-

Biocompatibility: Polyether backbones are often biocompatible, suggesting potential applications in drug delivery and biomedical engineering.

-

Chemical Modifiability: The N-H group on the carbazole ring provides a site for further functionalization, allowing for the tuning of the polymer's properties.

Signaling Pathway Implication in Drug Development

Carbazole derivatives have been investigated for their potential to interact with various biological signaling pathways. For instance, some carbazole compounds have been shown to act as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer cell proliferation and survival.[3] The development of polymers containing carbazole moieties could lead to novel therapeutic agents with enhanced drug delivery characteristics.

Hypothesized STAT3 Inhibition Pathway

Caption: Hypothesized mechanism of STAT3 signaling inhibition by a carbazole-containing polymer.

Conclusion

This compound is a promising monomer for the development of novel functional polymers. Its synthesis from readily available starting materials and its versatile polymerization behavior make it an accessible building block for researchers. The resulting poly(this compound) is expected to exhibit a unique combination of thermal, electronic, and potentially biological properties. This guide provides a foundational framework for the synthesis and polymerization of this monomer, with the aim of stimulating further research into its properties and applications in advanced materials and drug development. Further experimental work is required to fully elucidate the structure-property relationships of these novel polymers.

References

- 1. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]

- 2. (S)-(+)-4-(Oxiran-2-ylmeth-oxy)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hole Transport Materials for Organic Light-Emitting Diodes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hole transport materials (HTMs), a critical component in the advancement of Organic Light-Emitting Diode (OLED) technology. From fundamental principles to detailed experimental protocols, this document serves as a vital resource for professionals engaged in the research and development of next-generation electronic displays and lighting solutions.

Introduction to Hole Transport Materials in OLEDs

Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of a series of thin organic layers sandwiched between two electrodes.[1] When a voltage is applied, the anode injects positive charge carriers (holes) and the cathode injects negative charge carriers (electrons) into the organic stack.[1] These charge carriers migrate towards each other and recombine within an emissive layer (EML) to form excited states called excitons. The subsequent relaxation of these excitons results in the emission of light.[1]

The hole transport layer (HTL) is a key functional layer within the OLED architecture, positioned between the anode and the emissive layer. Its primary role is to facilitate the efficient transport of holes from the anode to the EML while simultaneously blocking the passage of electrons from the EML to the anode.[2][3] This confinement of charge carriers within the emissive layer is crucial for achieving high recombination efficiency and, consequently, high device performance.[2]

Key Properties of Hole Transport Materials

The selection of an appropriate HTM is critical for optimizing OLED performance, including efficiency, brightness, and operational stability. The key properties that govern the suitability of a material for use as an HTL are:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels: The HOMO level of the HTM should be well-matched with the work function of the anode (typically Indium Tin Oxide, ITO) to ensure efficient hole injection.[4] A deep HOMO level can create a large energy barrier, impeding hole injection. Conversely, the LUMO level of the HTM should be high enough to create a significant energy barrier for electrons, effectively blocking their leakage from the emissive layer.[5]

-

Hole Mobility (μh): High hole mobility is essential for the rapid transport of holes through the HTL to the recombination zone in the EML.[6] Efficient hole transport helps to balance the charge carrier concentrations within the emissive layer, leading to improved recombination efficiency and reduced operating voltage.[7] Hole mobilities in amorphous organic materials are typically in the range of 10⁻³ to 10⁻⁶ cm²/Vs.[6][8]

-

Glass Transition Temperature (Tg): The glass transition temperature is a measure of the thermal stability of an amorphous material. A high Tg is desirable for HTMs to ensure the morphological stability of the thin film during device operation and fabrication processes that may involve heating.[9] Morphological changes in the organic layers can lead to device degradation and failure.

-

Electrochemical Stability: The HTM should be electrochemically stable under the operating conditions of the OLED. The material should be resistant to degradation from oxidation and reduction cycles, which can occur during device operation and lead to a decrease in performance and lifetime.[10]

Common Classes of Hole Transport Materials

A wide variety of organic small molecules have been developed as hole transport materials for OLEDs. These are often categorized based on their core chemical structures.

Arylamine Derivatives

Arylamine derivatives, particularly those based on triphenylamine, are the most widely used class of HTMs due to their excellent hole-transporting properties and good film-forming capabilities.[7]

-

N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB): NPB is a benchmark HTM known for its good hole mobility and thermal stability.[4][11] It is widely used in the fabrication of high-performance OLEDs.

-

1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC): TAPC exhibits exceptionally high hole mobility, which can lead to improved device efficiency.[11] It is often used in devices where high current densities are required.

Carbazole (B46965) Derivatives

Carbazole-based materials are another important class of HTMs, valued for their high thermal stability and wide energy bandgaps.[12][13] Their rigid structure contributes to good morphological stability.[12]

Fluorene (B118485) Derivatives

Fluorene-based HTMs are known for their high glass transition temperatures and good thermal stability.[9] The fluorene core can be readily functionalized to tune the material's electronic and physical properties.[14]

Quantitative Data of Common Hole Transport Materials

The performance of an OLED is highly dependent on the specific materials used in its construction. The following tables summarize the key properties of several common hole transport materials.

| Material | Abbreviation | Chemical Structure | HOMO (eV) | LUMO (eV) | Hole Mobility (μh) (cm²/Vs) | Tg (°C) | References |

| N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine | NPB | [Image of the chemical structure of NPB] | 5.5 | 2.4 | ~10⁻⁴ | 95 | [11] |

| 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane | TAPC | [Image of the chemical structure of TAPC] | 5.5 | 2.0 | ~10⁻² | >145 | [6][11] |

| 4,4′,4″-Tris(carbazol-9-yl)triphenylamine | TCTA | [Image of the chemical structure of TCTA] | 5.7 | 2.4 | ~10⁻³ | 151 | |

| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | CBP | [Image of the chemical structure of CBP] | 6.0 | 2.9 | 2 x 10⁻³ | 110 | |

| 9,9-bis[4-(di-p-tolylamino)phenyl]-2,7-bis(diphenylamino)fluorene | - | [Image of the chemical structure of the fluorene derivative] | - | - | - | 139 | [9] |

Device Performance Data with Common HTMs

The choice of HTM significantly impacts the overall performance of an OLED. The following table provides a comparative overview of device performance with NPB and TAPC as the hole transport layer. It is important to note that performance is highly dependent on the entire device architecture.[11]

| Performance Metric | NPB-based Device | TAPC-based Device | References |

| Maximum Current Efficiency (cd/A) | ~2.75 - 5.5 | ~21.1 - 55.74 | [11] |

| Maximum Power Efficiency (lm/W) | Not widely reported | ~18.58 - 29.28 | [11] |

| Maximum External Quantum Efficiency (%) | Not widely reported | ~10.6 - 21.59 | [11] |

| Maximum Luminance (cd/m²) | ~7600 | ~6220 | [11] |

Experimental Protocols

Accurate characterization of the properties of hole transport materials is essential for the development of high-performance OLEDs. This section provides detailed methodologies for key experimental techniques.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[2][15]

Experimental Setup:

-

Potentiostat: An instrument that controls the voltage and measures the current.

-

Three-Electrode Cell: Consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).[2][16]

-

Electrolyte Solution: A solution containing the HTM sample and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - Bu₄NPF₆) dissolved in an anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or acetonitrile).[16][17]

Methodology:

-

Sample Preparation: Dissolve the HTM sample in the chosen solvent to a concentration of approximately 1-5 mM. Add the supporting electrolyte to the solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[2]

-

Measurement: Place the three electrodes into the solution. The potentiostat applies a linearly ramping potential to the working electrode and measures the resulting current. The potential is swept to a set vertex potential and then reversed.

-

Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO level, and the onset of the first reduction peak corresponds to the addition of an electron to the LUMO level.

-

Calculation of HOMO and LUMO: The energy levels can be calculated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple which is often used as an internal standard with an assumed energy level of -4.8 eV relative to the vacuum level:

-

E_HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_onset_red (vs Fc/Fc⁺) + 4.8]

-

Time-of-Flight (ToF) for Hole Mobility Measurement

The time-of-flight technique is a direct method for measuring the charge carrier mobility in a thin film of a semiconductor.[15]

Experimental Setup:

-

Sample Structure: A sandwich structure of Substrate/Electrode 1/HTM Film/Electrode 2 is required. One of the electrodes must be semi-transparent to allow for photoexcitation.

-

Pulsed Laser: A laser with a short pulse width (typically nanoseconds) and a wavelength that is strongly absorbed by the HTM film.

-

Voltage Source: To apply an electric field across the sample.

-

Oscilloscope: To record the transient photocurrent.

Methodology:

-

Device Fabrication: Fabricate a thick film (typically > 1 µm) of the HTM on a substrate with a bottom electrode (e.g., ITO). A top metal electrode (e.g., aluminum) is then deposited on top of the HTM film.

-

Measurement: A voltage is applied across the device. A short pulse of laser light illuminates the semi-transparent electrode, creating a sheet of charge carriers (holes) near this electrode.

-

Data Acquisition: The applied electric field causes the holes to drift across the HTM film towards the other electrode. The resulting transient photocurrent is recorded by the oscilloscope.

-

Data Analysis: The transit time (t_T) is the time it takes for the sheet of charge carriers to traverse the film. In an ideal case, the photocurrent is constant until the carriers reach the collecting electrode, at which point it drops to zero. The transit time is often determined from the intersection of the asymptotes in a double logarithmic plot of the photocurrent transient.[18]

-

Mobility Calculation: The hole mobility (μh) is calculated using the following equation:

-

μh = d² / (V * t_T)

-

where 'd' is the thickness of the HTM film and 'V' is the applied voltage.[18]

-

UV-Vis and Photoluminescence (PL) Spectroscopy

UV-Visible absorption and photoluminescence spectroscopy are used to characterize the optical properties of HTMs, including their optical bandgap and emission characteristics.[19][20]

Experimental Setup:

-

UV-Vis Spectrophotometer: To measure the absorption of light as a function of wavelength.

-

Fluorometer/Spectrofluorometer: To measure the emission of light as a function of wavelength after excitation at a specific wavelength.

-

Sample Holder: For thin films or solutions in cuvettes.

Methodology:

-

Sample Preparation:

-

Solution: Dissolve a small amount of the HTM in a suitable solvent (e.g., toluene, chloroform, or THF) to a dilute concentration (typically 10⁻⁵ to 10⁻⁶ M).[21]

-

Thin Film: Deposit a thin film of the HTM onto a transparent substrate (e.g., quartz) by spin-coating, thermal evaporation, or other suitable methods.[22]

-

-

UV-Vis Absorption Measurement:

-

Place a blank (solvent or bare substrate) in the spectrophotometer to record a baseline.

-

Replace the blank with the sample and record the absorption spectrum.

-

The optical bandgap (E_g) can be estimated from the onset of the absorption edge using a Tauc plot.

-

-

Photoluminescence (PL) Measurement:

-

Place the sample in the fluorometer.

-

Excite the sample at a wavelength where it absorbs light, determined from the UV-Vis spectrum.

-

Record the emission spectrum. This provides information about the color of light the material can emit and its photoluminescent efficiency.

-

Visualizing Core Concepts

Diagrams are essential tools for understanding the complex relationships and processes within OLEDs.

Caption: A typical multi-layer OLED device structure.

Caption: Energy level diagram of an OLED showing the role of the HTL.

Caption: Flowchart for the synthesis and purification of NPB.

Conclusion

Hole transport materials are indispensable components of modern OLED technology. Their properties directly influence the efficiency, brightness, and longevity of OLED devices. A thorough understanding of the structure-property relationships of HTMs, coupled with precise experimental characterization, is paramount for the rational design of new and improved materials. This guide has provided a foundational overview of the key aspects of HTMs, from their fundamental roles to detailed experimental procedures, to aid researchers and scientists in the ongoing development of advanced OLED applications. The continued exploration of novel molecular architectures for HTMs will undoubtedly pave the way for the next generation of highly efficient and stable organic electronic devices.

References

- 1. From computational discovery to experimental characterization of a high hole mobility organic crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 3. Alkyl fluorene-based cross-linkable hole transport materials with high triplet energy for high-efficiency solution-processed green PHOLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04979A [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. opeetv.store [opeetv.store]

- 9. academic.oup.com [academic.oup.com]

- 10. scilit.com [scilit.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 14. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scribd.com [scribd.com]

- 18. OLED key process: Introduction to evaporation technology [riyngroup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. N,N'-Diphenylbenzidine synthesis - chemicalbook [chemicalbook.com]

- 22. indico.ictp.it [indico.ictp.it]

An In-depth Technical Guide to the Core Principles of Epoxy Resin Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epoxy Resins

Epoxy resins are a versatile class of thermosetting polymers characterized by the presence of two or more epoxide (oxirane) rings.[1] These resins are widely utilized in demanding applications such as aerospace composites, electronic encapsulation, high-performance adhesives, and protective coatings due to their exceptional properties.[2][3] When cured, epoxy resins form a densely cross-linked, three-dimensional network, which imparts high mechanical strength, excellent adhesion to a variety of substrates, superior chemical and solvent resistance, and effective electrical insulation.[3][4][5]

The final properties of a cured epoxy system are a direct result of its molecular architecture. This is determined by the chemical structure of the epoxy resin and the curing agent, as well as any additives or modifiers incorporated into the formulation.[2][6] Understanding the fundamental chemistry of epoxy resins is therefore critical for tailoring their properties to meet the specific performance requirements of advanced applications.

Core Chemistry of Epoxy Resins

The chemistry of epoxy resins can be broadly categorized into two main areas: the synthesis of the epoxy prepolymers and their subsequent curing or cross-linking.

Synthesis of Epoxy Prepolymers

The most common and commercially significant epoxy resins are based on the diglycidyl ether of bisphenol A (DGEBA).[4][7] These are synthesized through a reaction between bisphenol A (BPA) and an excess of epichlorohydrin (B41342) (ECH) in the presence of a basic catalyst, typically sodium hydroxide (B78521) (NaOH).[8][9][10]

The synthesis proceeds in two main stages:

-

Addition Reaction: The phenolic hydroxyl groups of BPA undergo a nucleophilic attack on the epoxide ring of epichlorohydrin. This reaction is catalyzed by the base, which deprotonates the phenol (B47542) to form a more reactive phenoxide ion.[9]

-

Dehydrohalogenation: The resulting chlorohydrin intermediate is then dehydrohalogenated by the base to form the glycidyl (B131873) ether.[11]

By controlling the molar ratio of ECH to BPA, the molecular weight of the resulting prepolymer can be tailored. A large excess of ECH favors the formation of low molecular weight, liquid resins (n ≈ 0.1), while increasing the proportion of BPA leads to higher molecular weight, solid resins.[8]

Caption: Synthesis of DGEBA Prepolymer.

Curing of Epoxy Resins

The process of transforming liquid or solid epoxy prepolymers into a hard, infusible, and rigid thermoset is known as curing.[10] This involves the chemical reaction of the epoxide groups with a curing agent (also referred to as a hardener), leading to the formation of a highly cross-linked network.[4][12] The choice of curing agent is a critical factor that dictates the processing conditions and the final properties of the cured epoxy.[13]

The most common class of curing agents for room temperature applications are polyamines.[14] The curing reaction with a primary amine proceeds in a stepwise manner:

-

Primary Amine Reaction: A primary amine, with its two active hydrogens, acts as a nucleophile and attacks the carbon atom of the epoxide ring, causing the ring to open and form a secondary amine and a hydroxyl group.[12][15]

-

Secondary Amine Reaction: The newly formed secondary amine, with its single active hydrogen, can then react with another epoxide group to form a tertiary amine and another hydroxyl group.[12][15]

Each reaction of an amine hydrogen with an epoxide group forms a new covalent bond, leading to the gradual build-up of the polymer network.[14] For a three-dimensional network to form, the curing agent must have a functionality of greater than two.[14]

Caption: Amine Curing Mechanism of Epoxy Resin.

The curing process itself can be described in three distinct stages:

-

Liquid Stage (Open Time): Immediately after mixing the resin and hardener, the mixture is in a liquid state and is workable.[16]

-

Gel Stage (Initial Cure): As the reactions proceed, the viscosity of the mixture increases rapidly until it reaches a gel-like state. At this point, it is no longer workable.[16][17]

-

Solid Stage (Final Cure): The reaction continues, building cross-link density until the material becomes a rigid solid. The mechanical properties will continue to develop even after it has solidified.[16][17]

Structure-Property Relationships

The performance of a cured epoxy resin is intrinsically linked to its molecular structure. Key parameters that influence the final properties include the type of epoxy and curing agent, the stoichiometry of the mixture, and the curing conditions.

Influence of Curing Agent on Mechanical and Thermal Properties

The chemical structure of the amine curing agent has a significant impact on the properties of the cured DGEBA resin. Aliphatic amines are known for their fast cure rates at room temperature, while aromatic amines generally require elevated temperatures for curing but yield materials with higher thermal stability.[13]

| Curing Agent | Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (Tg) (°C) |

| Ethylenediamine (EDA) | Linear Aliphatic | - | - | 110 |

| Diethylenetriamine (DETA) | Linear Aliphatic | - | - | 119 |

| Triethylenetetramine (TETA) | Linear Aliphatic | - | - | - |

| Tetraethylenepentamine (TEPA) | Linear Aliphatic | 99.27 ± 0.28 | 2.07 ± 0.19 | - |

| Isophorone diamine (IPD) | Cycloaliphatic | - | - | - |

| 1-(2-aminoethyl)piperazine | Cycloaliphatic | - | - | - |

| Jeffamine D230 | Polyetheramine | 92.46 ± 0.18 | 2.73 ± 0.14 | - |